molecular formula C24H26N4O5 B11470248 1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[2-(1H-imidazol-1-yl)benzyl]methanamine

1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[2-(1H-imidazol-1-yl)benzyl]methanamine

Cat. No.: B11470248
M. Wt: 450.5 g/mol
InChI Key: JXUYQGQOFRBGCM-UHFFFAOYSA-N
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Description

1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[2-(1H-imidazol-1-yl)benzyl]methanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxole moiety, an oxazole ring, and an imidazole group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[2-(1H-imidazol-1-yl)benzyl]methanamine typically involves multiple steps, including the formation of the benzodioxole and oxazole rings, followed by the introduction of the imidazole group. Common synthetic routes may include:

    Formation of Benzodioxole Ring: This step often involves the reaction of catechol derivatives with methylene chloride in the presence of a base.

    Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids.

    Introduction of Imidazole Group: The imidazole group is typically introduced via nucleophilic substitution reactions using imidazole derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[2-(1H-imidazol-1-yl)benzyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the imidazole and benzodioxole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[2-(1H-imidazol-1-yl)benzyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[2-(1H-imidazol-1-yl)benzyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine: Shares the benzodioxole moiety but lacks the oxazole and imidazole groups.

    1-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine: Similar structure with variations in the position of methoxy groups.

Uniqueness

1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[2-(1H-imidazol-1-yl)benzyl]methanamine is unique due to its combination of benzodioxole, oxazole, and imidazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C24H26N4O5

Molecular Weight

450.5 g/mol

IUPAC Name

1-[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]-N-[(2-imidazol-1-ylphenyl)methyl]methanamine

InChI

InChI=1S/C24H26N4O5/c1-29-21-10-17(22(30-2)24-23(21)31-15-32-24)9-19-11-18(27-33-19)13-26-12-16-5-3-4-6-20(16)28-8-7-25-14-28/h3-8,10,14,19,26H,9,11-13,15H2,1-2H3

InChI Key

JXUYQGQOFRBGCM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)CC3CC(=NO3)CNCC4=CC=CC=C4N5C=CN=C5)OC)OCO2

Origin of Product

United States

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